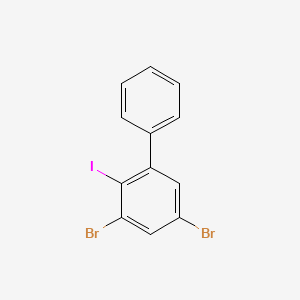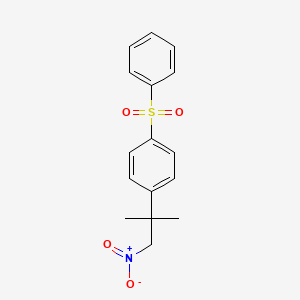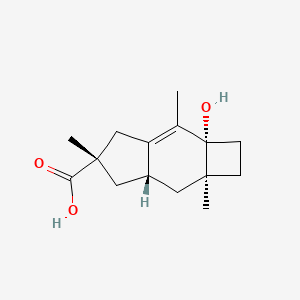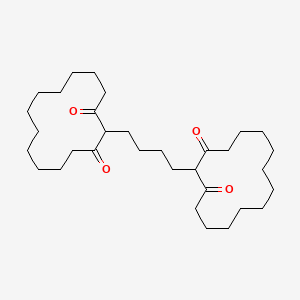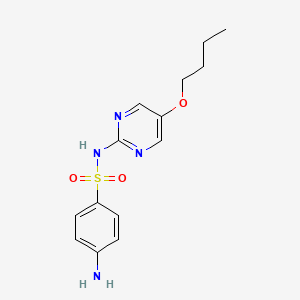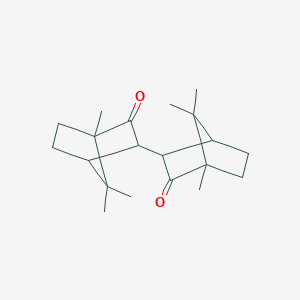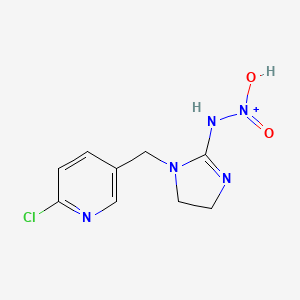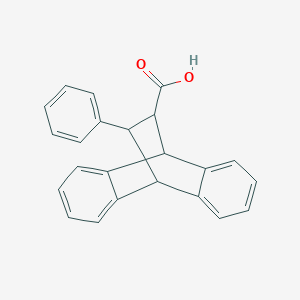![molecular formula C8H10O2S B15074853 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide CAS No. 29294-06-2](/img/structure/B15074853.png)
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide is a unique chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.232 g/mol . This compound is characterized by its bicyclic structure, which includes a sulfur atom and two oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide typically involves the reaction of a suitable diene with sulfur dioxide under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Análisis De Reacciones Químicas
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and redox reactions .
Comparación Con Compuestos Similares
9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide can be compared with other similar compounds, such as:
9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide: This compound has an additional double bond in its structure, which can affect its reactivity and stability.
1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfone group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
29294-06-2 |
|---|---|
Fórmula molecular |
C8H10O2S |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
9λ6-thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide |
InChI |
InChI=1S/C8H10O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h1,3,5-8H,2,4H2 |
Clave InChI |
ISCBLJUYGMLOIX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC(S2(=O)=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


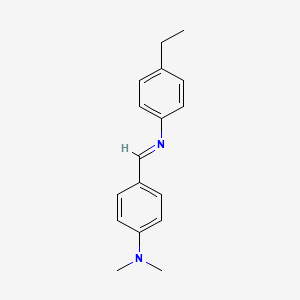
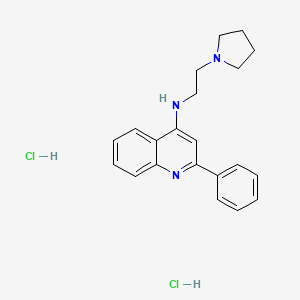
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
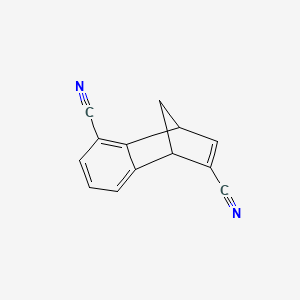
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
